molecular formula C15H11ClFNO3 B7575405 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid

3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid

货号 B7575405
分子量: 307.70 g/mol
InChI 键: FTVGTYSQRWHLGT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. This compound has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis (CF), a genetic disease that affects the respiratory and digestive systems.

作用机制

3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid inhibits the activity of the CFTR channel by binding to a specific site on the channel protein. This binding site is located on the intracellular side of the channel and is distinct from the site where ATP binds to activate the channel. 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid binding results in a conformational change in the channel protein, which prevents chloride ions from passing through the channel.
Biochemical and physiological effects:
3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid has been shown to improve lung function and reduce mucus accumulation in CF patients. In preclinical studies, 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid has also been shown to reduce inflammation and bacterial infection in the lungs of CF mice. 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid has also been shown to have potential therapeutic applications in other diseases, such as polycystic kidney disease and secretory diarrhea.

实验室实验的优点和局限性

3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid is a well-characterized inhibitor of the CFTR channel and has been extensively studied in preclinical and clinical studies. However, there are some limitations to its use in lab experiments. 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid is a small molecule inhibitor, which means that it may have off-target effects on other ion channels or transporters. In addition, 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid may have limited efficacy in patients with certain CFTR mutations, as some mutations may confer resistance to 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid inhibition.

未来方向

There are several future directions for the study of 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid. One direction is to develop more potent and selective inhibitors of the CFTR channel that can overcome resistance conferred by certain CFTR mutations. Another direction is to explore the potential therapeutic applications of 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid in other diseases, such as polycystic kidney disease and secretory diarrhea. Finally, further studies are needed to fully understand the biochemical and physiological effects of 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid and its potential side effects in patients.

合成方法

3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid can be synthesized using a four-step reaction sequence starting from commercially available starting materials. The first step involves the reaction of 2,4-dichlorobenzoic acid with 2,4-dichloro-5-fluorobenzene in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to obtain 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. The second step involves the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The third step involves the reaction of the amine with 5-chloro-2-fluorobenzoyl chloride in the presence of triethylamine to obtain the desired intermediate. The final step involves the reaction of the intermediate with sodium hydroxide to obtain 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid.

科学研究应用

3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. CF is caused by mutations in the CFTR gene, which encodes for the CFTR channel. The CFTR channel is responsible for regulating the transport of chloride ions across cell membranes. Mutations in the CFTR gene result in a defective CFTR channel, which leads to the accumulation of thick, sticky mucus in the lungs and digestive system. 3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid has been shown to inhibit the activity of the defective CFTR channel, which can improve lung function and reduce mucus accumulation in CF patients.

属性

IUPAC Name

3-[[(5-chloro-2-fluorobenzoyl)amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO3/c16-11-4-5-13(17)12(7-11)14(19)18-8-9-2-1-3-10(6-9)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVGTYSQRWHLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC(=O)C2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。